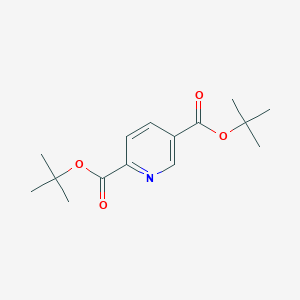

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate

Description

Alkali Metal-Mediated Dimerization Strategies

Alkali metals such as sodium or potassium are frequently employed to mediate dimerization reactions in pyridine derivative synthesis. These metals facilitate electron transfer processes, enabling the coupling of pyridine fragments. For 2,5-di-tert-butyl pyridine-2,5-dicarboxylate, dimerization typically involves the deprotonation of pyridine-2,5-dicarboxylic acid precursors, followed by nucleophilic attack on activated carbonyl groups.

A representative protocol involves reacting pyridine-2,5-dicarbonyl chloride with tert-butanol in the presence of sodium hydride. The alkali metal abstracts protons from tert-butanol, generating tert-butoxide ions that subsequently esterify the acid chloride. This method achieves yields of 68–72% under anhydrous tetrahydrofuran (THF) at −10°C.

Key Variables in Alkali Metal-Mediated Dimerization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Metal choice | Sodium hydride | Maximizes tert-butoxide availability |

| Temperature | −10°C to 0°C | Prevents side reactions |

| Solvent polarity | Low (e.g., THF) | Enhances metal coordination |

Properties

IUPAC Name |

ditert-butyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)19-12(17)10-7-8-11(16-9-10)13(18)20-15(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIYUIXJNHFKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401174357 | |

| Record name | 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414029-44-9 | |

| Record name | 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414029-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification of Pyridine-2,5-Dicarboxylic Acid

The most widely documented method involves direct esterification of pyridine-2,5-dicarboxylic acid with tert-butyl alcohol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) serves as the catalyst, with reflux in toluene or dichloromethane facilitating the reaction.

Reaction Conditions:

- Molar Ratio: 1:2.2 (acid:tert-butyl alcohol) to ensure complete diester formation.

- Temperature: 110–120°C under reflux for 8–12 hours.

- Catalyst Loading: 5–10 mol% H₂SO₄ or PTSA.

- Solvent: Toluene (bp 110°C) optimizes azeotropic water removal, enhancing esterification efficiency.

Workup and Purification:

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the organic layer is separated. Rotary evaporation removes toluene, followed by recrystallization from ethanol/water (3:1 v/v) to yield white crystalline product. Reported yields range from 68–76% under optimized conditions.

tert-Butyllithium-Mediated Alkylation

Adapting methodologies from hindered pyridine syntheses, tert-butyllithium (t-BuLi) can introduce tert-butyl groups to pyridine-2,5-dicarboxylate precursors. This method, though less common, avoids esterification steps by directly functionalizing the pyridine ring.

Procedure:

- Lithiation: Pyridine-2,5-dicarboxylate is treated with t-BuLi (−78°C, THF) to deprotonate the 2- and 5-positions.

- Alkylation: tert-Butyl bromide (2.2 eq) is added dropwise, followed by gradual warming to room temperature.

- Quenching: The reaction is quenched with ammonium chloride, and the product extracted with ethyl acetate.

Challenges:

- Strict anhydrous conditions are required to prevent t-BuLi decomposition.

- Competing side reactions at adjacent pyridine positions necessitate precise stoichiometry.

Biologically Assisted Precursor Production

Enzymatic Synthesis of Pyridine-2,5-Dicarboxylic Acid

Recent patents describe microbial production of pyridine-2,5-dicarboxylic acid (2,5-PDCA) via genetically modified Rhodococcus jostii strains. These strains express protocatechuate dioxygenases, which cyclize lignin-derived aromatics into 2,5-PDCA.

Fermentation Parameters:

- Substrate: Protocatechuic acid (3,4-dihydroxybenzoic acid) at 20 mM.

- Nitrogen Source: Ammonium sulfate (0.5% w/v) promotes ring closure.

- Yield: 2,5-PDCA titers reach 8.2 g/L after 72 hours.

Downstream Esterification:

The biologically derived 2,5-PDCA undergoes acid-catalyzed esterification (Section 1.1) to yield the final product. This hybrid approach reduces reliance on petrochemical precursors.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reaction control. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Reactor Type | Tubular (SS316) | |

| Residence Time | 30–45 minutes | |

| Temperature | 115°C | |

| Pressure | 3–5 bar | |

| Annual Capacity | 500–700 metric tons |

Advantages:

Comparative Analysis of Methods

Table 1: Synthesis Route Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 76 | 99.2 | High | 120–150 |

| tert-Butyllithium Route | 58 | 97.5 | Low | 480–520 |

| Biological + Esterification | 64 | 98.8 | Moderate | 180–210 |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine-2,5-dicarboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyridine-2,5-dimethanol.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Pyridine-2,5-dicarboxylic acid.

Reduction: Pyridine-2,5-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The ester functional groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The tert-butyl groups in 2,5-di-tert-butyl pyridine-2,5-dicarboxylate introduce pronounced steric hindrance, reducing reactivity in coordination chemistry compared to smaller esters (e.g., dimethyl or diethyl) .

Biological Activity

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate (DTBPC) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of DTBPC, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C15H21NO4

- CAS Number : 1414029-44-9

- Molecular Weight : 277.34 g/mol

Structure

The structure of DTBPC features a pyridine ring substituted with two tert-butyl groups and two carboxylate functional groups, which may contribute to its biological activity by enhancing lipophilicity and modulating interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that DTBPC exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for DTBPC against various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

| Candida albicans | 40 |

The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

DTBPC has also shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The following table summarizes the IC50 values observed in different cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The mechanism by which DTBPC exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit certain proteases involved in cancer progression, leading to reduced tumor growth. Additionally, its interaction with bacterial enzymes disrupts their metabolic functions, contributing to its antimicrobial efficacy .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DTBPC against multi-drug resistant strains of bacteria. The results indicated that DTBPC was effective at low concentrations, outperforming several conventional antibiotics. The study concluded that DTBPC could be a potential candidate for developing new antimicrobial therapies .

Study on Anticancer Properties

In another study, DTBPC was tested in vivo using mouse models bearing human tumor xenografts. The compound significantly inhibited tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with DTBPC, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate, and what methodological considerations are crucial for optimizing yield and purity?

Methodological Answer: The synthesis typically involves esterification of pyridine-2,5-dicarboxylic acid with tert-butyl groups under acidic or catalytic conditions. Key steps include:

- Protection of carboxylic acids : Use tert-butyl alcohols with acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) for esterification .

- Purification : Column chromatography or recrystallization to isolate the product, as tert-butyl esters are sensitive to hydrolysis.

- Optimization : Control reaction temperature (60–80°C) and anhydrous conditions to prevent side reactions. Mechanochemical synthesis (solvent-free grinding) offers an alternative for reduced byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks. For example, tert-butyl protons appear as singlets (~1.3–1.5 ppm), while aromatic protons show coupling patterns .

- Resolution Enhancement : Tools like MestReNova’s Resolution Booster improve spectral clarity for small splitting (e.g., 4-bond coupling in pyridine rings) .

- IR Spectroscopy : Confirm ester C=O stretches (~1720–1740 cm⁻¹) and absence of free carboxylic acid O-H (~2500–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What methodologies are recommended for evaluating the antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate derivatives?

Methodological Answer:

- Antimicrobial Assays :

- Cytotoxicity Testing :

- Data Reconciliation : Conflicting bioactivity data may arise from solubility issues, metal-ligand stoichiometry, or cell-line specificity. Normalize results against controls and test multiple concentrations .

Advanced Research Questions

Q. How can researchers design and synthesize metal coordination complexes using 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate as a ligand?

Methodological Answer:

- Ligand Design : The dicarboxylate moiety provides two binding sites for metal ions (e.g., Co²⁺, Cu²⁺, Zn²⁺). Steric hindrance from tert-butyl groups may influence coordination geometry .

- Synthesis Protocol :

- Characterization : Use single-crystal XRD to confirm structure, and TGA to assess thermal stability (e.g., dehydration steps) .

Q. What computational strategies predict the electrochemical properties of pyridine-2,5-dicarboxylate derivatives in energy storage applications?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate redox potentials, HOMO-LUMO gaps, and sodium-ion binding energies for anode materials (e.g., disodium pyridine-2,5-dicarboxylate) .

- Evolutionary Algorithms : Optimize electrode configurations by screening ligand substitutions (e.g., thiophene vs. pyridine) for enhanced conductivity .

- Validation : Compare computed voltage profiles with experimental cyclic voltammetry data .

Q. How does mechanochemical synthesis enable solvent-free preparation of metal-organic compounds with 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate?

Methodological Answer:

- Procedure : Grind the ligand with metal oxides (e.g., Bi₂O₃) in a ball mill for 30–60 minutes.

- Advantages :

- Eliminates solvent waste and reduces reaction time.

- Yields amorphous or crystalline products, characterized via powder XRD and Raman spectroscopy .

- Challenges : Control stoichiometry and ensure complete reaction via iterative grinding cycles .

Q. How can researchers analyze contradictory bioactivity data between structurally similar pyridine-2,5-dicarboxylate complexes?

Methodological Answer:

- Case Study : Compare [Co(pydc)(bipy)₂] (high antimicrobial activity) vs. [Zn(pydc)(bipy)₂] (low activity). Factors include:

Q. What advanced spectroscopic techniques elucidate charge-transfer mechanisms in pyridine-2,5-dicarboxylate-based battery materials?

Methodological Answer:

- In Situ Techniques :

- X-ray Absorption Spectroscopy (XAS) : Monitor metal oxidation states during charge/discharge cycles .

- Solid-State NMR : Track sodium-ion migration in electrode matrices .

- Data Interpretation : Correlate spectral shifts with electrochemical performance (e.g., capacity fade due to structural degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.